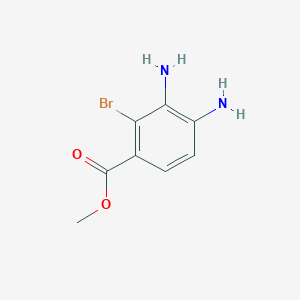![molecular formula C34H26O2S2 B13700263 1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)
1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of two thioether groups attached to the anthracene-9,10-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene-9,10-dione Core: This can be achieved through the oxidation of anthracene using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Introduction of Thioether Groups: The thioether groups can be introduced via nucleophilic substitution reactions. For instance, 4-(tert-Butyl)phenylthiol and 2-naphthylthiol can be reacted with the anthracene-9,10-dione core in the presence of a base such as sodium hydride (NaH) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The anthraquinone core can be reduced to anthracene using reducing agents such as sodium borohydride (NaBH4).
Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Anthracene derivatives
Substitution: Various substituted anthraquinone derivatives
Aplicaciones Científicas De Investigación
1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[[4-(tert-Butyl)phenyl]thio]anthracene-9,10-dione
- 5-(2-Naphthylthio)anthracene-9,10-dione
- 1-[[4-(tert-Butyl)phenyl]thio]-5-(phenylthio)anthracene-9,10-dione
Uniqueness
1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione is unique due to the presence of both tert-butyl and naphthyl thioether groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C34H26O2S2 |
|---|---|
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)sulfanyl-5-naphthalen-2-ylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C34H26O2S2/c1-34(2,3)23-15-18-24(19-16-23)37-28-12-6-10-26-30(28)32(35)27-11-7-13-29(31(27)33(26)36)38-25-17-14-21-8-4-5-9-22(21)20-25/h4-20H,1-3H3 |
Clave InChI |
JXDVTXNZRWEFLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



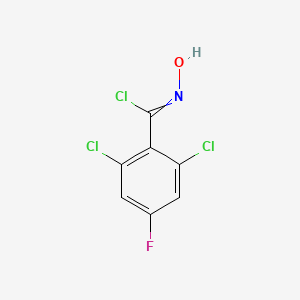
![Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13700203.png)


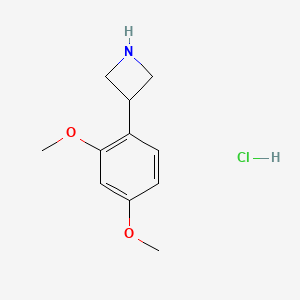
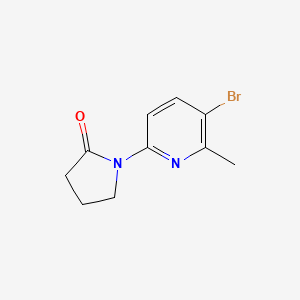
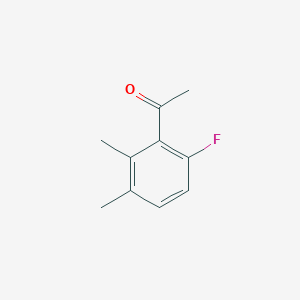
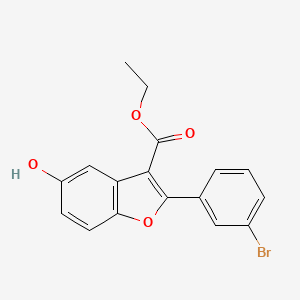
![1,3-Dibenzyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B13700242.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
